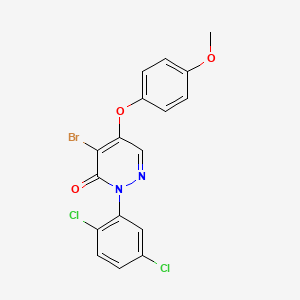

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one

Description

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one is a pyridazinone derivative featuring a bromine atom at position 4, a 2,5-dichlorophenyl group at position 2, and a 4-methoxyphenoxy substituent at position 4. Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, often studied for their biological and chemical properties.

Properties

IUPAC Name |

4-bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-24-11-3-5-12(6-4-11)25-15-9-21-22(17(23)16(15)18)14-8-10(19)2-7-13(14)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISBQXIRSGXUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=C(C=CC(=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the bromo group: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the dichlorophenyl and methoxyphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the bromo or dichlorophenyl groups, potentially yielding dehalogenated products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromo and dichlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in suitable solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological applications:

- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The unique substitutions on the pyridazine ring may enhance its interaction with biological targets involved in cancer progression .

- Antimicrobial Properties : Compounds similar to 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one have been evaluated for their antimicrobial efficacy. Studies suggest that halogenated phenyl groups can increase the antimicrobial activity by disrupting bacterial cell membranes .

Material Science

The compound's unique structure allows for potential applications in material science:

- Polymer Synthesis : The incorporation of 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its ability to act as a cross-linking agent can improve the durability of polymers used in various industrial applications .

Biochemical Research

In biochemical studies, this compound can serve as a valuable tool:

- Enzyme Inhibition Studies : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Investigating its inhibitory effects can provide insights into drug design targeting metabolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one would depend on its specific biological or chemical activity. Generally, compounds in this class may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridazinone Derivatives

5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone ()

- Core Structure: Pyridazinone.

- Substituents :

- Position 5: Bromine.

- Position 2: 4-Fluorophenyl.

- Position 4: Methoxy.

- Molecular Weight : 299.10 g/mol.

- Lipophilicity (XLogP3) : 2.2.

- Key Differences: The target compound has a 2,5-dichlorophenyl group (electron-withdrawing) instead of 4-fluorophenyl, which may enhance electrophilic reactivity. The 4-methoxyphenoxy substituent at position 5 introduces a bulkier, more polar group compared to the methoxy group in . This could reduce solubility but improve steric interactions in biological systems.

5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one ()

- Core Structure: Pyridazinone.

- Substituents :

- Position 5: Bromine.

- Position 4: Chlorine.

- Position 2: Phenyl.

- Molecular Weight : 285.52 g/mol.

- Key Differences: The target compound lacks a chlorine at position 4 but includes a dichlorophenyl group at position 2, likely increasing its hydrophobic character.

Pyrrole and Pyrazolone Derivatives

4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile ()

- Core Structure : Pyrrole.

- Substituents :

- Position 4: Bromine.

- Position 2: 4-Chlorophenyl.

- Position 5: Trifluoromethyl.

- Applications : Antifouling agent with synergistic activity when combined with copper/zinc compounds.

- Key Differences: The trifluoromethyl group enhances electronegativity and resistance to hydrolysis, making it suitable for marine coatings. In contrast, the target pyridazinone’s phenoxy group may favor interactions with biological targets (e.g., enzymes).

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one ()

- Core Structure : Pyrazolone.

- Substituents :

- Position 4: Bromine.

- Position 5: Bromomethyl.

- Position 2: 4-Chlorophenyl.

- Molecular Weight : ~381 g/mol (based on LC/MS data).

- This reactivity could make pyrazolones more suitable as synthetic intermediates rather than end-use compounds.

Comparative Data Table

*Estimated based on substituent contributions.

Key Findings and Implications

Structural Effects on Lipophilicity: The target compound’s 2,5-dichlorophenyl and 4-methoxyphenoxy groups likely increase its XLogP3 (~3.0) compared to ’s pyridazinone (XLogP3 = 2.2), suggesting enhanced membrane permeability. The trifluoromethyl group in ’s pyrrole derivative contributes to higher electronegativity, favoring environmental stability.

Reactivity and Applications: Pyridazinones (e.g., ) are less reactive than pyrazolones () due to the absence of alkylating groups like bromomethyl. The target compound’s phenoxy ether linkage may improve metabolic stability in pharmaceutical contexts compared to simpler methoxy groups.

Biological Activity

4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one is a synthetic compound belonging to the pyridazinone class, which has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H11BrCl2N2O3

- Molecular Weight : 442.09 g/mol

- CAS Number : 866039-37-4

Biological Activity Overview

Research indicates that compounds in the pyridazinone class exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one has shown promise in several areas:

Anticancer Activity

Studies have indicated that pyridazinones can inhibit cancer cell proliferation. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

- Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited enhanced activity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes for patients with resistant cancer types .

Antimicrobial Activity

Pyridazinones have also been evaluated for their antimicrobial properties:

- Mechanism : The compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways.

- Research Findings : Preliminary studies indicate that derivatives of pyridazinones exhibit activity against various bacterial strains, with some showing effectiveness comparable to standard antibiotics .

Anti-inflammatory Properties

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders:

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes.

- Case Study : In models of inflammation, 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one reduced levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridazine intermediates (e.g., 4-bromo-pyridazinones) are often reacted with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-methoxyphenoxy group. Evidence from analogous syntheses (e.g., halogen displacement in pyridazinones) shows that reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of pyridazinone to phenol) critically affect yields, with optimal yields (~60–75%) achieved at 100°C for 12–24 hours .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in studies of related brominated pyridazinones (R factor ≤ 0.044, data-to-parameter ratio ≥ 15.8) . Complementary techniques include:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm).

- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and aryl ethers (C-O-C, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or cytotoxic effects) often arise from variations in substituent positioning or stereoelectronic effects. A systematic approach includes:

- SAR Analysis : Compare activity of derivatives with controlled substitutions (e.g., replacing 4-methoxyphenoxy with 4-chlorophenoxy) .

- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to minimize experimental bias .

Q. What experimental design strategies optimize the synthesis of this compound under flow-chemistry conditions?

- Methodological Answer : Flow chemistry enhances reproducibility and scalability. Key considerations include:

- Residence Time Optimization : Use Design of Experiments (DoE) to model reaction parameters (e.g., temperature, flow rate). For example, a 2³ factorial design can identify interactions between variables .

- In-Line Monitoring : UV-Vis or FTIR probes enable real-time tracking of intermediate formation (e.g., bromide displacement).

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, NMP) are preferred for halogenated intermediates due to their stability in continuous-flow systems .

Q. How can researchers address challenges in crystallizing this compound for SC-XRD analysis?

- Methodological Answer : Crystallization issues (e.g., low diffraction quality) are common with bulky aryl groups. Mitigation strategies:

- Solvent Screening : Test mixed-solvent systems (e.g., CHCl₃:EtOAC, 1:1) to modulate nucleation rates.

- Temperature Gradients : Slow cooling (0.5°C/hr) from near-boiling points promotes crystal growth .

- Additive Engineering : Small-molecule "crystal helpers" (e.g., crown ethers) can template molecular packing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. SC-XRD) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution). Resolution steps:

- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange processes.

- SC-XRD Validation : Compare solid-state (SC-XRD) and solution (NMR) conformations to distinguish static vs. dynamic disorder .

- 2D NMR (COSY, NOESY) : Map through-space couplings to confirm substituent spatial arrangements .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.